AJ-76

説明

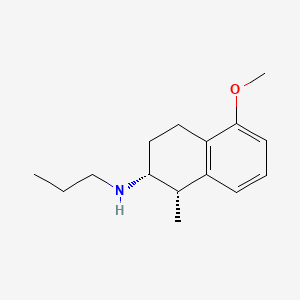

(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.

作用機序

Target of Action

The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement .

Mode of Action

5-Methoxy-1-methyl-2-(n-propylamino)tetralin acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover . It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline .

Biochemical Pathways

By blocking the dopamine autoreceptors, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin increases the synthesis and turnover of dopamine . This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects .

Pharmacokinetics

As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels .

Result of Action

The increase in dopamine synthesis and turnover caused by 5-Methoxy-1-methyl-2-(n-propylamino)tetralin can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine . It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals .

Action Environment

生物活性

AJ-76, chemically known as (+)-AJ 76 hydrochloride (CAS 85378-82-1), is a compound recognized for its significant biological activity, particularly as a dopamine receptor antagonist. This article delves into the compound's mechanisms, effects, and relevant research findings, supported by data tables and case studies.

This compound primarily acts as a dopamine receptor antagonist with a preferential action at presynaptic receptors. The pKi values for its binding affinity to dopamine receptors are reported as follows:

- Dopamine D1 receptor : pKi = 6.95

- Dopamine D2 receptor : pKi = 6.67

This indicates that this compound has a stronger affinity for D1 receptors compared to D2 receptors, suggesting its potential role in modulating dopaminergic signaling in the brain .

Dopaminergic Activity

This compound has been shown to increase the synthesis and turnover of dopamine in the rat brain while exhibiting minimal effects on serotonin levels. This characteristic makes it a valuable candidate for studying disorders associated with dopaminergic dysfunction, such as schizophrenia and Parkinson's disease .

Antioxidant Activity

Recent studies have also explored the antioxidant properties of this compound. These properties are critical in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The compound's antioxidant activity was evaluated through various assays, yielding promising results.

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 50 ± 2.95 |

| ABTS | 65 ± 1.60 |

These results indicate that this compound exhibits significant antioxidant potential, which may contribute to its neuroprotective effects .

Neuroprotective Effects

A case study involving rodent models demonstrated that administration of this compound resulted in improved cognitive functions and reduced neuroinflammation. The study highlighted the compound's ability to enhance dopaminergic transmission while decreasing markers of oxidative stress and inflammation in the brain.

Key Findings:

- Cognitive Improvement : Rats treated with this compound showed enhanced performance in memory tasks.

- Inflammatory Markers : Significant reductions in TNF-alpha and IL-6 levels were observed post-treatment.

Clinical Implications

The implications of this compound's biological activity extend to potential therapeutic applications in treating conditions like schizophrenia and depression. Its ability to modulate dopaminergic activity while providing neuroprotection positions it as a candidate for further clinical investigation.

科学的研究の応用

Diagnosing Early-Stage Parkinson’s Disease

Recent studies have demonstrated that AJ-76 can be utilized in diagnostic tests for early-stage Parkinson's disease. A notable study showed that this compound, when used in conjunction with other agents, achieved comparable sensitivity and selectivity to traditional methods without inducing motor side effects common with other treatments . This capability positions this compound as a promising tool for early diagnosis, potentially leading to better patient outcomes through timely intervention.

Behavioral Assessments in Animal Models

This compound has been employed in various behavioral assessments using animal models to evaluate its effects on motor coordination and dopaminergic function. For instance, in a rotarod test designed to measure motor coordination, mice treated with this compound displayed improved performance compared to those treated with non-selective antagonists . This suggests that this compound may mitigate some motor deficits associated with dopaminergic dysfunction.

Case Study: this compound in Mouse Models

In a controlled study involving mice genetically predisposed to Parkinson's disease, researchers administered this compound prior to behavioral testing. The results indicated that this compound administration led to enhanced motor performance and reduced symptoms associated with PD compared to the control group receiving haloperidol. This reinforces the hypothesis that selective dopamine autoreceptor antagonism could provide therapeutic benefits without the adverse effects seen with broader dopamine receptor antagonism .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Johansson et al., 1985 | Mouse Model of PD | This compound vs Haloperidol | Improved motor coordination with this compound; reduced side effects |

| Svensson et al., 1986b | Rotarod Test | This compound | Increased latency before falling; better motor control |

Clinical Implications

The findings from these studies suggest that this compound could serve as a foundation for developing new therapeutic strategies aimed at treating Parkinson's disease and potentially other neurodegenerative disorders characterized by dopaminergic dysfunction. Its ability to selectively target autoreceptors may lead to fewer side effects and better patient compliance.

特性

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLYBIUVOLKCV-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043889 | |

| Record name | (+)-AJ 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85379-09-5 | |

| Record name | AJ 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-AJ 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (+)-AJ76 interact with dopamine receptors and what are the downstream effects?

A1: (+)-AJ76 acts as a preferential dopamine autoreceptor antagonist, primarily targeting dopamine D3 receptors with moderate affinity for D2 receptors . This antagonism leads to increased dopamine synthesis and release in dopaminergic neurons .

Q2: Does (+)-AJ76 play a role in the discriminative stimulus effects of dopamine agonists?

A2: Research suggests that (+)-AJ76 can antagonize the discriminative stimulus effects of both dopamine D2 and D3 receptor agonists . For example, it has been shown to block the discriminative stimulus effects of the D3-preferring agonist (+)-PD 128907 and the D2 agonist (-)-apomorphine in rats . This suggests that (+)-AJ76's interaction with both D2 and D3 receptors contributes to its pharmacological profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。